N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the molecular formula C14H17N3O2S. This compound is characterized by its unique structure, which includes a pyridine ring substituted with benzyl, methyl, and sulfonamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-(methylamino)pyridine with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-4-(methylamino)pyridine. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: A simpler analog without the benzyl and sulfonamide groups.
N-Benzyl-N-methylethanolamine: Contains a similar benzyl and methylamine structure but lacks the pyridine and sulfonamide groups.
Uniqueness
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c1-15-13-8-9-16-10-14(13)20(18,19)17(2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,15,16) |
InChI Key |
UNFRNXUUQIAEGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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